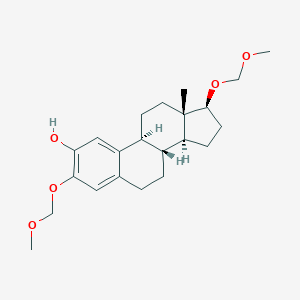
2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol involves several steps to achieve high purity and specific structural requirements. For instance, Mun et al. (2006) described the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol in two steps with over 99% radiochemical purity, highlighting the compound's role in preparing radiolabeled estradiol derivatives for pharmacokinetic studies (Mun, Voll, & Goodman, 2006).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol is characterized by the presence of hydroxy and methoxymethyl groups attached to the estradiol skeleton. This structural configuration imparts specific chemical and biological properties to the molecule. For instance, Kiuru and Wähälä (2003) synthesized 2-methoxyestradiol from estradiol bis-THP-ether, indicating the structural modifications necessary for achieving desired biological activities (Kiuru & Wähälä, 2003).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol are crucial for producing various estrogen analogs. For example, Bull and Steer (1991) investigated the chemoselective differentiation of primary hydroxy groups in a related compound, leading to novel 14,17-hetero-bridged steroid hormone analogues (Bull & Steer, 1991). These reactions are essential for understanding the compound's role in synthesizing hormone analogues.
Physical Properties Analysis
The physical properties of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for its application in pharmaceutical formulations and biological studies. However, specific studies focusing on these physical properties were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, of 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, play a significant role in its biological effects. For instance, Gaido et al. (2000) discussed the interactions of structurally related methoxychlor metabolites with estrogen receptors, demonstrating the importance of chemical properties in determining biological activity (Gaido et al., 2000).
Scientific Research Applications
Pharmacokinetics and Antitumor Activity : A study by Mun, Voll, and Goodman (2006) in the "Journal of Labelled Compounds and Radiopharmaceuticals" discussed the synthesis of 2-[11C]methoxy-3,17β-estradiol from 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol. This compound was developed to measure the pharmacokinetics and organ distribution of 2-methoxy-3,17β-estradiol, which shows cytotoxicity in various cancer cell lines and has antiangiogenic and proapoptotic activities. Clinical trials for this compound in treating multiple myeloma, advanced solid tumors, metastatic breast, and prostate cancer are underway (Mun, Voll, & Goodman, 2006).
Synthesis and Chemical Analysis : Pert and Ridley (1987) in the "Australian Journal of Chemistry" provided an alternative route to synthesize 2-bromo-estradiols and 2-iodo-estradiols from estradiol, involving the use of chloromethyl methyl ether to yield either the 3,17β-bis(methoxymethyl) ether or the 3-methoxymethyl ether derivative of estradiol. This study contributes to the understanding of the chemical synthesis and properties of related compounds (Pert & Ridley, 1987).
Interaction with Hormone Receptors : Gaido et al. (2000) in "Molecular Pharmacology" investigated the interaction of methoxychlor and related compounds, including 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, with estrogen receptor α (ERα), ERβ, and androgen receptor (AR). They found that these compounds exhibited differential interactions with these hormone receptors, indicating complexity in determining the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).
Anticancer Potential : Bubert et al. (2007) in "Journal of Medicinal Chemistry" explored the synthesis of 3,17-disubstituted 2-alkylestra-1,3,5(10)-trien-3-ol derivatives, including those derived from 2-hydroxy-3,17|A-O-bis(methoxymethyl)estradiol. These compounds showed significant anticancer activity, particularly against human cancer cell lines, highlighting their potential as anticancer agents (Bubert et al., 2007).
In Vitro and In Vivo Anticancer Activity : Leese et al. (2006) in "Cancer Research" discussed 2-substituted estradiol sulfamates, demonstrating their potent anti-proliferative and anti-angiogenic activity. The study suggests the potential of these compounds, related to 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol, in the development of anticancer agents (Leese et al., 2006).
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-22-9-8-15-16(18(22)6-7-21(22)27-13-25-3)5-4-14-10-20(26-12-24-2)19(23)11-17(14)15/h10-11,15-16,18,21,23H,4-9,12-13H2,1-3H3/t15-,16+,18-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXVHIQGIYOGRK-HIFDQRORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441259 |
Source


|
| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |
CAS RN |
217792-89-7 |
Source


|
| Record name | 2-Hydroxy-3,17|A-O-bis(methoxymethyl)estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

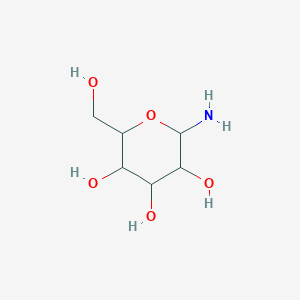
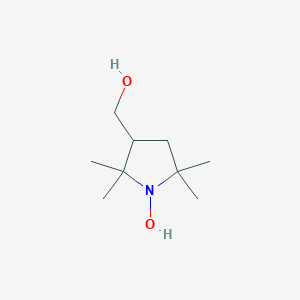
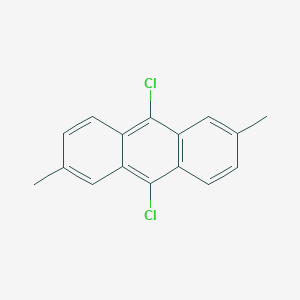

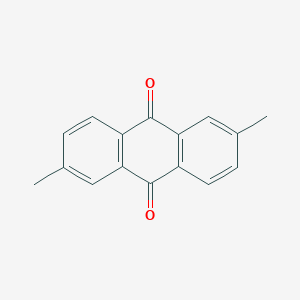
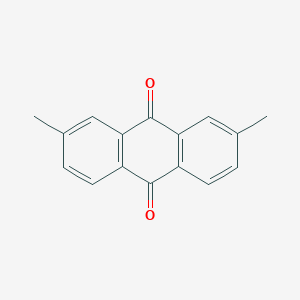
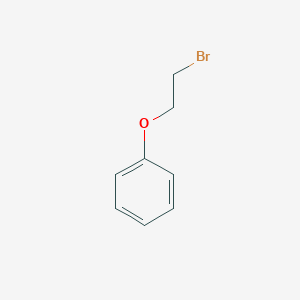
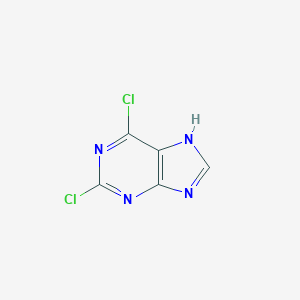
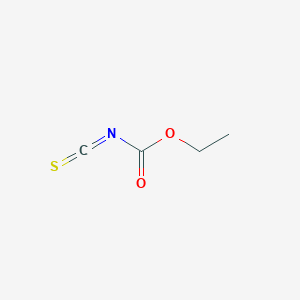
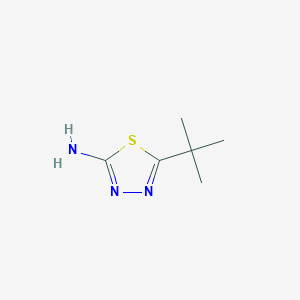
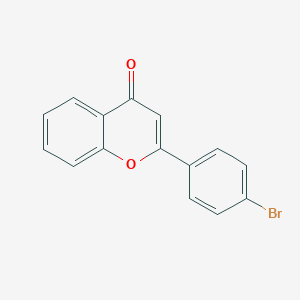
![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

